3-(4-methylphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-methylphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methylphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-methylphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-4-carbohydrazide
Uniqueness
3-(4-methylphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-13-8-10-16(11-9-13)17-12-18(22-21-17)19(24)23-20-14(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-14+ |
InChI Key |
IOIRWANXKDCQQN-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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